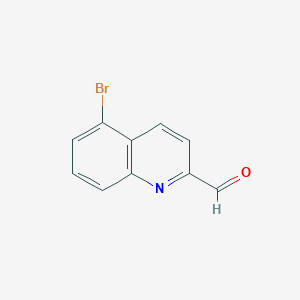
5-Bromoquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoquinoline-2-carbaldehyde is a heterocyclic aromatic compound with a bromine atom at the 5th position and an aldehyde group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 2nd position .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are employed to introduce the bromine atom efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Bromoquinoline-2-carboxylic acid.
Reduction: 5-Bromoquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromoquinoline-2-carbaldehyde is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of organic electronic materials and dyes
Wirkmechanismus
The mechanism of action of 5-Bromoquinoline-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the quinoline ring can intercalate with DNA, affecting gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-8-quinolinecarbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-3-carbaldehyde
Comparison: 5-Bromoquinoline-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and biological activity. Compared to 2-chloroquinoline-3-carbaldehyde, it has different electronic properties due to the bromine atom, leading to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C10H6BrNO |
|---|---|
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
5-bromoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-3-10-8(9)5-4-7(6-13)12-10/h1-6H |
InChI-Schlüssel |
IROSPDHEVGTPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)C=O)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


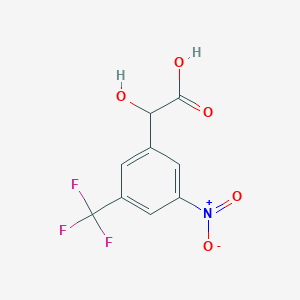
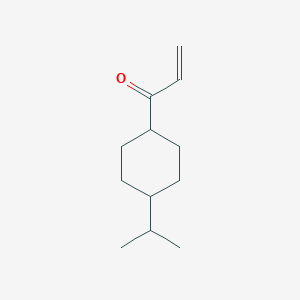
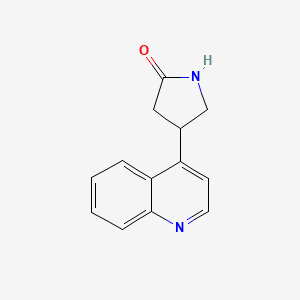
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)
![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)
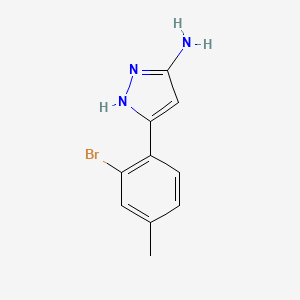


![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)
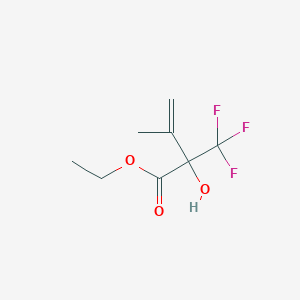

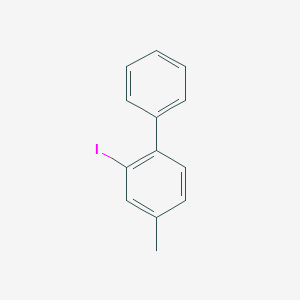
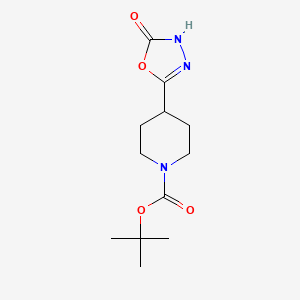
![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
